molecular formula C11H9N5O B12477414 4-amino-6-(1H-benzimidazol-2-yl)pyridazin-3(2H)-one

4-amino-6-(1H-benzimidazol-2-yl)pyridazin-3(2H)-one

Cat. No.: B12477414
M. Wt: 227.22 g/mol
InChI Key: WKXGYUANKKYRFY-UHFFFAOYSA-N
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Description

4-AMINO-6-(1H-1,3-BENZODIAZOL-2-YL)-2H-PYRIDAZIN-3-ONE is a heterocyclic compound that features both a benzimidazole and a pyridazine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-AMINO-6-(1H-1,3-BENZODIAZOL-2-YL)-2H-PYRIDAZIN-3-ONE typically involves the condensation of appropriate precursors under controlled conditions. One common method involves the reaction of 2-aminobenzimidazole with a suitable pyridazine derivative in the presence of a catalyst. The reaction is usually carried out in a solvent such as ethanol or dimethylformamide (DMF) at elevated temperatures to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

4-AMINO-6-(1H-1,3-BENZODIAZOL-2-YL)-2H-PYRIDAZIN-3-ONE undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur at the amino group or the benzimidazole ring, using reagents like alkyl halides or acyl chlorides.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate; typically in aqueous or organic solvents.

    Reduction: Sodium borohydride, lithium aluminum hydride; in solvents like ethanol or tetrahydrofuran (THF).

    Substitution: Alkyl halides, acyl chlorides; in the presence of bases like triethylamine or pyridine.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding oxides, while substitution reactions can produce various alkylated or acylated derivatives.

Scientific Research Applications

4-AMINO-6-(1H-1,3-BENZODIAZOL-2-YL)-2H-PYRIDAZIN-3-ONE has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its therapeutic potential in treating diseases such as cancer and infectious diseases.

    Industry: Utilized in the development of new materials with specific properties, such as fluorescence or conductivity.

Mechanism of Action

The mechanism of action of 4-AMINO-6-(1H-1,3-BENZODIAZOL-2-YL)-2H-PYRIDAZIN-3-ONE involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

    Benzimidazole Derivatives: Compounds like benzimidazole itself or its alkylated derivatives.

    Pyridazine Derivatives: Compounds such as pyridazine or its substituted analogs.

Uniqueness

4-AMINO-6-(1H-1,3-BENZODIAZOL-2-YL)-2H-PYRIDAZIN-3-ONE is unique due to its dual-ring structure, which combines the properties of both benzimidazole and pyridazine. This structural feature imparts distinct chemical reactivity and biological activity, making it a valuable compound for various research and industrial applications.

Properties

Molecular Formula

C11H9N5O

Molecular Weight

227.22 g/mol

IUPAC Name

5-amino-3-(1H-benzimidazol-2-yl)-1H-pyridazin-6-one

InChI

InChI=1S/C11H9N5O/c12-6-5-9(15-16-11(6)17)10-13-7-3-1-2-4-8(7)14-10/h1-5H,(H2,12,15)(H,13,14)(H,16,17)

InChI Key

WKXGYUANKKYRFY-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)NC(=N2)C3=NNC(=O)C(=C3)N

Origin of Product

United States

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